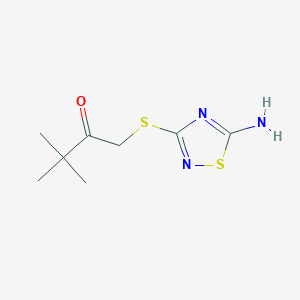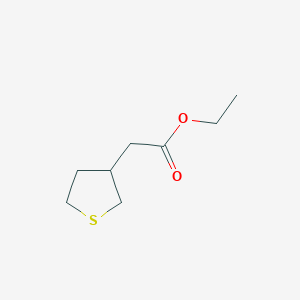
1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one typically involves multiple steps. One common method starts with the reaction of 5-amino-1,2,4-thiadiazole-3-thiol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like acetone . The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound can bind to the active site of enzymes, blocking their activity and thus exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Known for its urease inhibitory activity.
1,3,4-Thiadiazole Derivatives: These compounds have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, and antibacterial properties.
Uniqueness
1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thiadiazole ring with a dimethylbutanone moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H13N3OS2 |
|---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
1-[(5-amino-1,2,4-thiadiazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C8H13N3OS2/c1-8(2,3)5(12)4-13-7-10-6(9)14-11-7/h4H2,1-3H3,(H2,9,10,11) |
InChI Key |
JZMDZHGVJQYVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12982100.png)

![tert-Butyl (S)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12982107.png)




![Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B12982154.png)

![6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B12982161.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12982177.png)


